Welcome to the BenchChem Online Store!
molecular formula C9H16O B3036651 4,4-Dimethylcyclohexane-1-carbaldehyde CAS No. 394734-96-4

4,4-Dimethylcyclohexane-1-carbaldehyde

Cat. No. B3036651
M. Wt: 140.22 g/mol
InChI Key: AAEIBLQPASHLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150568B2

Procedure details

A solution of flask 4-(methoxymethylene)-1,1-dimethylcyclohexane (2.3 g, 14.9 mmol) in a 4:1 THF/2N HCl mixture (100 mL) was refluxed fo(1 hour. The volatile was removed in vacuo and the residue was cooled to 0°C. and neutralized with 1N NaOH and extracted with Et2O (3×60 mL). The organic layer was washed with water (50 mL), brine (60 mL) and dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography with hexane-DCM 10% linear gradient as eluant to give the title compound as clear oil. 1H NMR (400 MHz, CDCl3) δ 9.64 (d, J=1.6 Hz, 1H), 2.19-2.12 (m, 1H), 1.79-1.72 (m, 2H), 1.59-1.40 (m, 5H), 1.25-1.18 (m, 1H), 0.92 (s, 3H), 0.87 (s, 3H). No ionization by LCMS.
Name
4-(methoxymethylene)-1,1-dimethylcyclohexane
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[CH2:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1>C1COCC1>[CH3:10][C:7]1([CH3:11])[CH2:8][CH2:9][CH:4]([CH:3]=[O:2])[CH2:5][CH2:6]1

Inputs

Step One
Name
4-(methoxymethylene)-1,1-dimethylcyclohexane
Quantity
2.3 g
Type
reactant
Smiles
COC=C1CCC(CC1)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatile was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×60 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL), brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography with hexane-DCM 10% linear gradient as eluant

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.